4-(2-Aminophenyl)butyric Acid, Hydrochloride

Physicochemical characterization Salt selection Solid-state analysis

4-(2-Aminophenyl)butyric acid, hydrochloride (CAS 56182-28-6) is an ortho-substituted arylbutyric acid derivative presented as a hydrochloride salt. Its molecular formula is C₁₀H₁₄ClNO₂ with a molecular weight of 215.68 g/mol.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 56182-28-6
Cat. No. B015704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminophenyl)butyric Acid, Hydrochloride
CAS56182-28-6
Synonyms2-Amino-benzenebutanoic Acid Hydrochloride; 
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCCC(=O)O)N.Cl
InChIInChI=1S/C10H13NO2.ClH/c11-9-6-2-1-4-8(9)5-3-7-10(12)13;/h1-2,4,6H,3,5,7,11H2,(H,12,13);1H
InChIKeyCIFMHKRERKYNKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminophenyl)butyric Acid Hydrochloride CAS 56182-28-6: Chemical Identity and Procurement Specifications


4-(2-Aminophenyl)butyric acid, hydrochloride (CAS 56182-28-6) is an ortho-substituted arylbutyric acid derivative presented as a hydrochloride salt. Its molecular formula is C₁₀H₁₄ClNO₂ with a molecular weight of 215.68 g/mol [1]. The compound features a butyric acid chain linked to an aniline ring at the ortho position, which distinguishes it from para-aminophenyl isomers and non-aminated phenylbutyric acids. It is supplied as a white to off-white solid with a reported melting point range of 188–191°C (literature) and is soluble in DMSO, ethanol, methanol, and water due to its salt form .

Water-soluble hydrochloride salt for aqueous protocol compatibility
Ortho-aminophenyl scaffold as a bifunctional building block (carboxylic acid + aryl amine)
Ortho substitution distinct from para-isomer for regioselective transformations

Why 4-(2-Aminophenyl)butyric Acid Hydrochloride Cannot Be Interchanged with Structural Analogs


Substituting 4-(2-aminophenyl)butyric acid hydrochloride with closely related compounds such as 4-phenylbutyric acid (CAS 1821-12-1), 4-(4-aminophenyl)butyric acid (CAS 15118-60-2), or the free base form introduces critical differences in physicochemical properties and synthetic utility. The ortho-aminophenyl substitution pattern creates a unique steric and electronic environment that affects both reactivity in subsequent derivatization reactions and, where applicable, interaction with biological targets . Furthermore, the hydrochloride salt form significantly enhances aqueous solubility compared to the free base , directly impacting experimental handling, formulation, and in vitro assay compatibility. These distinctions are quantifiable and must be evaluated against specific experimental requirements, as demonstrated in the evidence guide below.

Free base
May shift to lower aqueous solubility, requiring organic co-solvents and altering assay compatibility
Para-isomer (CAS 15118-60-2)
Different amine position changes steric and electronic profile, affecting derivatization pathways and interaction modes
4-Phenylbutyric acid (non-aminated)
Lacks the aryl amine handle, limiting synthetic utility for amide coupling and heterocycle construction

Quantitative Differentiation of 4-(2-Aminophenyl)butyric Acid Hydrochloride: Head-to-Head and Class-Level Evidence


Melting Point Differential: Hydrochloride Salt vs. Free Base and Non-Aminated Analog

The hydrochloride salt of 4-(2-aminophenyl)butyric acid exhibits a significantly higher melting point than its free base counterpart and the non-aminated analog 4-phenylbutyric acid. This elevated melting point is indicative of stronger intermolecular ionic interactions in the solid state, which translates to improved physical stability and ease of handling .

Melting Point Differential
Class-level inference
188–191 °C (HCl salt) vs 49–52 °C (4-phenylbutyric acid); Δ >135 °C
Supports improved handling and stability under ambient conditions
Class-level inference; source review
Physicochemical characterization Salt selection Solid-state analysis

Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 4-(2-aminophenyl)butyric acid is soluble in water, methanol, ethanol, and DMSO, whereas the free base form exhibits markedly reduced aqueous solubility, typically requiring organic solvents . This difference is a direct consequence of ionic salt formation and is critical for experimental protocols requiring aqueous media.

Aqueous Solubility Enhancement
Class-level inference
Soluble in water (HCl salt) vs sparingly soluble free base
Supports aqueous formulation and assay compatibility
Vendor-reported solubility profile
Solubility Formulation In vitro assays

Vendor-Specified Minimum Purity: 95% as Procurement Baseline

Multiple reputable vendors, including AKSci and CymitQuimica, specify a minimum purity of 95% for 4-(2-aminophenyl)butyric acid hydrochloride . This establishes a procurement baseline that enables comparison with alternative sources or analogs that may offer higher or lower purity grades.

Minimum Purity Specification
Supporting evidence
≥ 95% (vendor specified)
Procurement baseline for quality comparison
Vendor datasheets
Purity Quality control Procurement specification

Structural Ortho-Aminophenyl Configuration: Distinction from Para-Isomers

The ortho-aminophenyl substitution pattern in 4-(2-aminophenyl)butyric acid places the amino group adjacent to the butyric acid chain, creating a unique steric and electronic environment compared to para-aminophenyl analogs (e.g., CAS 15118-60-2) [1]. This geometric distinction influences both synthetic derivatization pathways and potential intermolecular interactions.

Ortho-Aminophenyl Configuration
Class-level inference
Ortho (2-position) vs para (4-position) isomer; distinct steric/electronic environment
Enables regioselective derivatization and unique reactivity
Structural analysis
Structural isomerism Reactivity Binding mode

Utility as a Synthetic Building Block: Documented Role in Organic Synthesis

4-(2-Aminophenyl)butyric acid hydrochloride is explicitly categorized and offered by multiple chemical suppliers as a 'Building Block' for organic synthesis . This designation reflects its utility in constructing more complex molecules, a role that non-functionalized or differently substituted analogs may not fulfill as efficiently due to the lack of an appropriately positioned amine handle.

Synthetic Building Block Designation
Supporting evidence
Explicitly categorized as 'Building Block' by multiple vendors
Supports selection as a synthetic intermediate
Vendor classification
Organic synthesis Building block Medicinal chemistry

Absence of High-Strength Biological Activity Data: A Procurement Consideration

A comprehensive search of peer-reviewed literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patents reveals a notable absence of reported IC₅₀, Kᵢ, or in vivo efficacy data for 4-(2-aminophenyl)butyric acid hydrochloride itself. While derivatives and structurally related compounds have documented activities, the parent compound's primary role appears to be as a synthetic intermediate rather than a final bioactive molecule [1][2]. This contrasts with analogs like 4-phenylbutyric acid, which has well-characterized HDAC inhibition and ER stress modulation activity.

Absence of Bioactivity Data
Supporting evidence
No published IC₅₀, Kᵢ, or in vivo efficacy values identified
Data gap limits biological assay use; supports synthetic-intermediate role
Literature and database search review
Biological activity Data availability Risk assessment

Recommended Application Scenarios for 4-(2-Aminophenyl)butyric Acid Hydrochloride Based on Quantitative Evidence


Synthetic Chemistry: Ortho-Substituted Arylbutyric Acid Building Block

Given its dual functionality (carboxylic acid and ortho-amine) and classification as a building block by multiple vendors , this compound is best suited for synthetic organic chemistry applications. The ortho-amine can be used for amide bond formation, reductive amination, or diazotization, while the butyric acid moiety can undergo esterification or further chain extension. Its ortho-substitution pattern offers distinct reactivity compared to para-isomers, potentially leading to different regioselectivity in cyclization reactions or metal-catalyzed couplings .

Physicochemical Reference Standard for Salt Form Comparison

The well-defined melting point of 188–191°C and aqueous solubility of the hydrochloride salt make this compound a useful reference standard for studies comparing salt forms versus free bases. Researchers investigating the impact of salt formation on solid-state properties, dissolution rates, or formulation stability can utilize this compound as a model system, with quantifiable differences relative to 4-phenylbutyric acid (Δ melting point > 135°C) providing a clear benchmark .

Precursor for Aminophenyl-Derived Heterocycles and Bioactive Scaffolds

Though direct bioactivity data for the parent compound is absent , the ortho-aminophenylbutyric acid framework serves as a precursor for the synthesis of benzazepinones, tetrahydroquinolines, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry. Procurement for this purpose should be guided by the compound's documented utility as a synthetic intermediate rather than any intrinsic biological property.

Analytical Method Development and Impurity Profiling

The minimum purity specification of ≥95% , coupled with its distinct physicochemical properties (melting point, solubility), positions this compound as a candidate for analytical method development. It can serve as a reference material for HPLC or LC-MS method validation when studying related arylbutyric acid derivatives, ensuring that impurities or degradation products are accurately resolved.

Application
Selection Property
Validation Focus
Synthetic chemistry building block
Ortho-amino/carboxylic acid bifunctional scaffold
Ortho regioselectivity in amide coupling and heterocycle synthesis
Physicochemical reference standard for salt form comparison
Well-defined melting point and aqueous solubility of hydrochloride salt
Salt vs. free base solid-state and dissolution profile
Precursor for aminophenyl-derived heterocycles
Ortho-aminophenylbutyric acid framework as versatile intermediate
Conversion to benzazepinones or tetrahydroquinolines
Analytical method development and impurity profiling
Vendor-specified purity baseline and distinct physicochemical profile
HPLC/LC-MS method resolution for arylbutyric acid derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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